Acetamide, N-[2-[4-(acetyloxy)phenyl]cyclopropyl]-
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Overview
Description
Acetamide, N-[2-[4-(acetyloxy)phenyl]cyclopropyl]-: is an organic compound with the molecular formula C14H17NO5 It is characterized by the presence of an acetamide group attached to a cyclopropyl ring, which is further substituted with a phenyl group bearing an acetyloxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-[2-[4-(acetyloxy)phenyl]cyclopropyl]- typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction, where a benzene derivative reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Acetylation: The acetyloxy group is introduced through an acetylation reaction, where the phenyl group is treated with acetic anhydride in the presence of a catalyst such as pyridine.
Formation of the Acetamide Group: The final step involves the formation of the acetamide group through an amidation reaction, where an amine reacts with an acyl chloride or an anhydride.
Industrial Production Methods: Industrial production of Acetamide, N-[2-[4-(acetyloxy)phenyl]cyclopropyl]- may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Acetamide, N-[2-[4-(acetyloxy)phenyl]cyclopropyl]- can undergo oxidation reactions, where the acetyloxy group is converted to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can also undergo reduction reactions, where the acetyloxy group is reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the phenyl ring, where electrophilic or nucleophilic reagents replace the acetyloxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Electrophilic reagents (e.g., halogens, nitro compounds), nucleophilic reagents (e.g., amines, thiols), appropriate solvents and catalysts.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Acetamide, N-[2-[4-(acetyloxy)phenyl]cyclopropyl]- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Acetamide, N-[2-[4-(acetyloxy)phenyl]cyclopropyl]- involves its interaction with specific molecular targets and pathways. The acetyloxy group can undergo hydrolysis to release acetic acid, which may participate in various biochemical reactions. The phenyl and cyclopropyl groups can interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-: This compound has a similar structure but lacks the cyclopropyl ring, which may result in different chemical and biological properties.
Acetamide, N-[4-[2-(acetyloxy)ethyl]phenyl]-: This compound has a different substitution pattern on the phenyl ring, which can affect its reactivity and applications.
Uniqueness: Acetamide, N-[2-[4-(acetyloxy)phenyl]cyclopropyl]- is unique due to the presence of the cyclopropyl ring, which imparts rigidity and strain to the molecule. This structural feature can influence its reactivity, stability, and interactions with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
[4-(2-acetamidocyclopropyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-8(15)14-13-7-12(13)10-3-5-11(6-4-10)17-9(2)16/h3-6,12-13H,7H2,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJSDJDCCITUMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CC1C2=CC=C(C=C2)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50337176 |
Source
|
Record name | Acetamide, N-[2-[4-(acetyloxy)phenyl]cyclopropyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50337176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138249-12-4 |
Source
|
Record name | Acetamide, N-[2-[4-(acetyloxy)phenyl]cyclopropyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50337176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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